molecular formula C18H34O2 B3118939 cis-10-Octadecenoic acid CAS No. 2442-70-8

cis-10-Octadecenoic acid

Cat. No. B3118939
CAS RN: 2442-70-8
M. Wt: 282.5 g/mol
InChI Key: QXJSBBXBKPUZAA-HJWRWDBZSA-N
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Description

Cis-10-Octadecenoic acid is a type of monounsaturated fatty acid . It is an isomer of oleic acid and has been found in partially hydrogenated vegetable oil and milk fat .


Synthesis Analysis

Cis-10-Octadecenoic acid is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . The conversion of 10-HOE to LA is catalyzed by MCRA from bifidobacteria .


Molecular Structure Analysis

The molecular formula of cis-10-Octadecenoic acid is C18H34O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

10-HOE is the first intermediate in the production of conjugated LA (CLA) . Bifidobacteria can generate CLA by first converting 10-HOE to LA, followed by CLA accumulation .


Physical And Chemical Properties Analysis

The molecular weight of cis-10-Octadecenoic acid is 282.461 . It is almost insoluble in water, miscible in ethanol, ether, benzene, and volatile and non-volatile oil .

Scientific Research Applications

1. Inhibition in Fatty Acid Desaturation

A study by Chang et al. (1973) investigated the effects of cis- and trans-octadecenoic acid isomers on the desaturation of stearic acid by rat liver microsomes. It was found that among the cis-octadecenoic acids, the 10- and 11-isomers were the most effective inhibitors. This suggests a potential role for cis-10-octadecenoic acid in regulating fatty acid metabolism (Chang, Janke, Pusch, & Holman, 1973).

2. Nuclear Magnetic Resonance Spectroscopy

Gunstone and Ismail (1967) conducted a study on the Nuclear Magnetic Resonance (NMR) spectra of cis octadecenoic acids. Their research provides valuable insights into the distinctive spectral features of these acids, which is crucial for identifying and understanding their chemical structure and behavior (Gunstone & Ismail, 1967).

3. Role in Conjugated Linoleic Acid Production

Research by Gao et al. (2019) explored the role of 10-hydroxy-cis-12 octadecenoic acid in the transformation of linoleic acid into conjugated linoleic acid by bifidobacteria. This study sheds light on the complex biochemical pathways and the significant role that cis-10-octadecenoic acid derivatives play in bacterial fatty acid metabolism (Gao, Yang, Stanton, Ross, Zhang, Chen, & Chen, 2019).

4. Immunomodulatory and Antioxidant Activity

Bergamo et al. (2014) examined the immunomodulatory and antioxidant activities of hydroxy-, oxo-, and conjugated fatty acids derived from gut microbes metabolizing dietary polyunsaturated fatty acids (PUFAs). This study indicates that compounds like 10-Hydroxy-cis-12-octadecenoic acid can play a role in regulating immune responses and oxidative stress (Bergamo, Luongo, Miyamoto, Cocca, Kishino, Ogawa, Tanabe, & Rossi, 2014).

5. Sleep Induction in Brain Lipids

Cravatt et al. (1995) identified cis-9,10-octadecenoamide, a fatty acid primary amide, as a component of the cerebrospinal fluid in various mammals, including humans. This compound, related to cis-10-octadecenoic acid, was found to induce physiological sleep, suggesting a previously unrecognized class of biological signaling molecules with potential implications for sleep regulation (Cravatt, Prospero-Garcia, Siuzdak, Gilula, Henriksen, Boger, & Lerner, 1995).

Safety And Hazards

Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition .

properties

IUPAC Name

(Z)-octadec-10-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSBBXBKPUZAA-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-10-Octadecenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
EA Emken, WK Rohwedder, RO Adlof… - … et Biophysica Acta (BBA …, 1985 - Elsevier
Triacylglycerols containing deuterium-labeled trans-10- and cis-10-octadecenoic acid (10t-18:1, 10c-18:l) plus the triacylglycerol of deuterated cis-9-octadecenoic acid (9c-18:l) were …
Number of citations: 24 www.sciencedirect.com
JM Storkson, Y Park, ME Cook, MW Pariza - Nutrition research, 2005 - Elsevier
… However, we have not tested cis-10 octadecenoic acid. Alternatively, the trans-11 bond of the trans-11,cis-13 CNA isomer, which is the equivalent of trans-10,cis-12 CLA with one …
Number of citations: 37 www.sciencedirect.com
XY Huang, LL Xue, TB Chen, LR Huangfu… - Frontiers in …, 2023 - frontiersin.org
… According to the relevant number of core targets, cis-8-octadecenoic acid, cis-10-octadecenoic acid, 2-dodecenal, and tetradecane are likely to be highly correlated with MFS for AD. …
Number of citations: 4 www.frontiersin.org
RG Ackman - Journal of Food Lipids, 1997 - Wiley Online Library
… Confusingly, the marine anaerobic bacteria included some with cis-10-octadecenoic acid in high proportions ( - 70%) of their fatty acids (Gillan et al. 1983). Both cis- and trans-9-…
Number of citations: 35 onlinelibrary.wiley.com
ZA Mirani, N Jamil - Journal of Infection and Chemotherapy, 2013 - Elsevier
This study was designed to analyze the effect of vancomycin on the cytoplasmic membrane fatty acid (FA) composition of vancomycin-resistant Staphylococcus aureus (VRSA), …
Number of citations: 12 www.sciencedirect.com
RT Ruettinger, AJ Fulco - Journal of Biological Chemistry, 1981 - Elsevier
In previous publications from this laboratory we have described a soluble, partially purified cytochrome P-450-dependent monooxygenase complex that, in the presence of NADPH and …
Number of citations: 210 www.sciencedirect.com
RO Adlof, S Duval, EA Emken - Lipids, 2000 - Wiley Online Library
This paper deals with the reanalysis of serum lipids from previous studies in which deuterated fatty acids were administered to a single person. Samples were reanalyzed to determine if …
Number of citations: 242 aocs.onlinelibrary.wiley.com
TP Singh, OM Singh - 2011 - nopr.niscpr.res.in
Zanthoxylum armatum DC. (Family - Rutaceace), also known as Toothache tree occupies an important place in the history of Indian system of medicines. It is used as carminative, …
Number of citations: 127 nopr.niscpr.res.in
LMP Alba, SDS Cavalcanti, MP Hernández… - Journal of Dairy …, 1997 - Elsevier
… The mass spectrometry spectra obtained from the first of these two peaks corresponded to trans-9octadecenoic acid and to cis-10-octadecenoic acid; the spectra from the second of …
Number of citations: 81 www.sciencedirect.com
EA Emken - Fat Absorption: Volume I, 2018 - books.google.com
III. Methods for Fat Absorption IV. Absorption of Octadecenoic Acid Isomers V. Plasma and Lipoprotein Selectivity Values VI. Turnover of Isomeric Fatty Acids VII. Summary …
Number of citations: 4 books.google.com

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